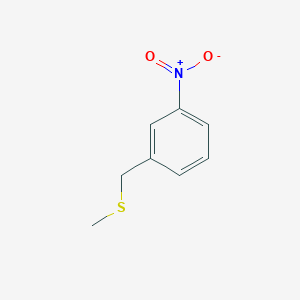

Methyl(3-nitrobenzyl)sulfane

Vue d'ensemble

Description

“Methyl(3-nitrobenzyl)sulfane” is a chemical compound with the molecular formula C8H9NO2S . It is used for research and development purposes .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 183.23 . Other physical and chemical properties such as solubility and storage conditions are also provided .Applications De Recherche Scientifique

High Refractive Index and Small Birefringence in Transparent Aromatic Polyimides

Methyl(3-nitrobenzyl)sulfane derivatives were used in the synthesis of thiophenyl-substituted benzidines like BTPB and BCTPB. These compounds contributed to the development of transparent polyimides (PIs) with high refractive indices and small birefringences, along with good thermomechanical stabilities. These PIs, specifically BPDA/BCTPB PI, showed promising transparency, colorlessness, and high average refractive indices, making them suitable for applications in high-performance optical materials (Tapaswi et al., 2015).

Stereochemical Retention in Penicillin Synthesis

This compound played a crucial role in maintaining stereochemistry in the synthesis of penicillin derivatives. It was found that p-nitrobenzyl phenoxymethylpenicillinate 1,1-dioxide could be converted with almost complete retention of stereochemistry at specific carbon positions. This research highlights the importance of controlled chemical conditions in preserving stereochemical configurations, which is vital for the efficacy of antibiotic drugs (Davis & Wu, 1988).

Beta-Lactam Ring Opening in Carbapenem-derived Esters

Research involving this compound derivatives demonstrated a novel reaction mechanism in carbapenem-derived p-nitrobenzyl esters. The study revealed that ethylamine and ethanolamine could induce the opening of the β-lactam ring by cleavage of specific bonds, leading to the formation of enantiomerically pure pyrrolidine derivatives. This finding contributes to a better understanding of carbapenem chemistry and its potential in pharmaceutical applications (Valiullina et al., 2020).

Photochemical Reaction Mechanisms in 2-Nitrobenzyl Compounds

A study on 2-nitrobenzyl compounds, including derivatives of this compound, investigated the photochemical reaction mechanisms. This research is significant for understanding the behavior of these compounds under light exposure, which has implications in photochemistry and the development of light-sensitive materials (Il'ichev et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

1-(methylsulfanylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUYCFUSWBGCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.